molecular formula C18H25NO3 B2359170 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2192746-85-1

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2359170
CAS No.: 2192746-85-1
M. Wt: 303.402
InChI Key: PRWJSFNZGZPQQO-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic chemical known for its unique structural properties and diverse applications in various scientific fields. This compound is of particular interest due to its combination of bicyclic and phenyl moieties, which contribute to its chemical reactivity and potential utility in multiple domains.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the use of cyclization reactions and selective functional group transformations A common synthetic approach includes the initial construction of the azabicyclo[32

  • Industrial Production Methods: In industrial settings, the production of this compound often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalytic agents and refined purification techniques such as crystallization and chromatography to obtain the desired compound with high efficiency.

Chemical Reactions Analysis

  • Types of Reactions: The compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction can yield different products depending on the reagents and conditions used.

  • Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.

  • Major Products:

Scientific Research Applications

  • Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with enhanced properties.

  • Biology: In biological research, the compound's structural features make it a useful tool for studying biochemical pathways and interactions. Its bicyclic core can interact with various biological targets, providing insights into cellular processes and molecular mechanisms.

  • Medicine: Medically, the compound holds promise for the development of therapeutic agents. Its ability to modulate specific molecular targets makes it a candidate for drug discovery efforts, particularly in areas such as neurology and oncology.

  • Industry: In industrial applications, this compound can be used as a precursor for the manufacture of materials with specialized properties, such as polymers and coatings. Its versatility allows for the design of products with tailored characteristics.

Comparison with Similar Compounds

When compared to similar compounds, 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one stands out due to its unique combination of a bicyclic core and a methoxyphenyl group. Other similar compounds might include derivatives with variations in the substitution pattern or ring structure, but they often lack the same level of reactivity and versatility. The uniqueness of this compound lies in its structural diversity, which enables a wide range of applications and a rich array of chemical properties.

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Properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)22-2/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJSFNZGZPQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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